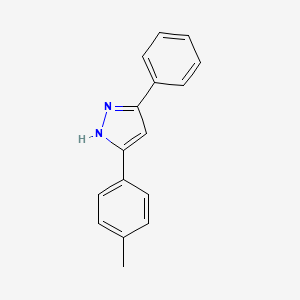
5-Phenyl-3-(p-tolyl)-1H-pyrazole
Cat. No. B8692356
M. Wt: 234.29 g/mol
InChI Key: GRHHDIWOOHIBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05744614
Procedure details


67.2 parts (0.5 mol) of 4-methylacetophenone and 53 parts (0.5 mol) of benzaldehyde were simultaneously added dropwise at 40° C. to 326.7 parts (2 mol) of 60% strength by weight sulfuric acid. The mixture was stirred at 40° C. for 2 hours and the phases were then separated. The sulfuric acid phase was initially introduced into the reaction flask with 0.5 part (0.0033 mol) of sodium iodide and the organic phase was simultaneously added dropwise at 100° C. in the course of 30 minutes with 25 parts (0.5 mol) of hydrazine hydrate. The mixture was stirred under reflux (114° C.) for 4 hours and then diluted with 250 parts of water. The mixture was neutralized with 477 parts (2.98 mol) of 25% strength by weight sodium hydroxide solution and filtered at room temperature. The filter residue was washed with water and dried. 111.2 parts of 3-phenyl-5-(4-methylphenyl)pyrazole having a purity of 94.7% (HPLC) were obtained, which corresponds to a yield of 90% of theory. M.p.:175° C.








Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=O)=[CH:4][CH:3]=1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.S(=O)(=O)(O)O.[I-].[Na+].O.[NH2:27][NH2:28].[OH-].[Na+]>O>[C:12]1([C:11]2[CH:10]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=3)[NH:28][N:27]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C
|
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0.0033 mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 40° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were then separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux (114° C.) for 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered at room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter residue was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(=C1)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
